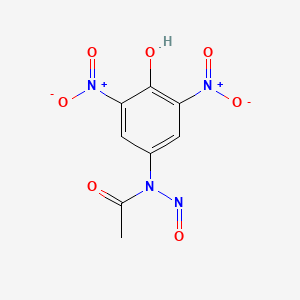
Glufosinate-d3 Chlorhydrate
Vue d'ensemble
Description
Le glufosinate-d3 (chlorhydrate) est une forme deutérée du glufosinate, un herbicide à large spectre. Il est principalement utilisé comme étalon interne pour la quantification du glufosinate par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse. Le composé est un mélange racémique de L-phosphinothricine, un composé phytotoxique, et de D-phosphinothricine, son énantiomère inactif .
Applications De Recherche Scientifique
Glufosinate-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of glufosinate.
Biology: Helps in studying the metabolic pathways and effects of glufosinate in plants.
Medicine: Research on its potential effects and safety in medical applications.
Industry: Employed in the development and testing of herbicides and other agricultural chemicals.
Mécanisme D'action
Target of Action
Glufosinate-d3 Hydrochloride primarily targets glutamine synthetase (GS) , an enzyme crucial for nitrogen metabolism in plants. GS catalyzes the conversion of glutamate and ammonia to glutamine, a vital process for nitrogen assimilation and detoxification of ammonia .
Mode of Action
Glufosinate-d3 Hydrochloride acts as an irreversible inhibitor of GS. By binding to the active site of GS, it prevents the enzyme from catalyzing the formation of glutamine. This inhibition leads to the accumulation of ammonia and disruption of nitrogen metabolism . Additionally, the inhibition of GS triggers the production of reactive oxygen species (ROS), which causes oxidative stress and cellular damage .
Biochemical Pathways
The inhibition of GS by Glufosinate-d3 Hydrochloride affects several biochemical pathways:
- Photorespiration: The disruption of GS affects the photorespiration pathway, leading to the accumulation of glycolate and glyoxylate .
- Oxidative Stress Pathways: The production of ROS leads to lipid peroxidation and damage to cellular membranes .
Pharmacokinetics
The pharmacokinetics of Glufosinate-d3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of Glufosinate-d3 Hydrochloride include:
- Oxidative Stress: The production of ROS causes oxidative damage to lipids, proteins, and DNA, leading to cell death .
- Growth Inhibition: The overall effect is the inhibition of plant growth and eventual plant death .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Glufosinate-d3 Hydrochloride:
Safety and Hazards
Glufosinate-d3 Hydrochloride is harmful if swallowed or if inhaled. It may cause damage to organs . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
Orientations Futures
Glufosinate-d3 Hydrochloride is intended for use as an internal standard for the quantification of glufosinate . It is used in research areas such as plant biology, oxidative stress & reactive species, toxicology & xenobiotic metabolism, and environmental toxicology . A new Liberty herbicide with technology that will provide for a 25% reduction in use rate has a targeted launch in 2024 and full launch in 2025, pending registration .
Analyse Biochimique
Biochemical Properties
Glufosinate-d3 Hydrochloride plays a significant role in biochemical reactions by inhibiting glutamine synthetase enzymes, specifically GS1 and GS2 . These enzymes are essential for nitrogen metabolism in plants. The inhibition of glutamine synthetase by Glufosinate-d3 Hydrochloride leads to the accumulation of ammonium, which is toxic to plant cells . This compound interacts with various biomolecules, including enzymes and proteins involved in nitrogen metabolism, disrupting their normal function and leading to the inhibition of photosynthesis in plants .
Cellular Effects
Glufosinate-d3 Hydrochloride affects various types of cells and cellular processes. In plant cells, it inhibits the function of glutamine synthetase, leading to the accumulation of toxic levels of ammonium . This disruption in nitrogen metabolism affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of glutamine synthetase by Glufosinate-d3 Hydrochloride results in the disruption of photosynthesis, leading to the death of plant cells .
Molecular Mechanism
The molecular mechanism of action of Glufosinate-d3 Hydrochloride involves the inhibition of glutamine synthetase enzymes (GS1 and GS2) . This inhibition occurs through the binding of Glufosinate-d3 Hydrochloride to the active site of the enzyme, preventing the conversion of glutamate and ammonium to glutamine . This leads to the accumulation of ammonium, which is toxic to cells. The inhibition of glutamine synthetase also affects gene expression, leading to changes in the expression of genes involved in nitrogen metabolism and photosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glufosinate-d3 Hydrochloride change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that Glufosinate-d3 Hydrochloride is stable under certain conditions, but can degrade over time, leading to changes in its effectiveness . Long-term exposure to Glufosinate-d3 Hydrochloride can result in persistent inhibition of glutamine synthetase and disruption of cellular metabolism .
Dosage Effects in Animal Models
The effects of Glufosinate-d3 Hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity. High doses of Glufosinate-d3 Hydrochloride can result in adverse effects, including disruption of nitrogen metabolism and cellular function .
Metabolic Pathways
Glufosinate-d3 Hydrochloride is involved in metabolic pathways related to nitrogen metabolism. It interacts with enzymes such as glutamine synthetase, leading to the inhibition of the conversion of glutamate and ammonium to glutamine . This disruption in nitrogen metabolism affects metabolic flux and metabolite levels, leading to the accumulation of toxic levels of ammonium .
Transport and Distribution
Glufosinate-d3 Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement within the cell . The localization and accumulation of Glufosinate-d3 Hydrochloride within specific cellular compartments can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of Glufosinate-d3 Hydrochloride affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the inhibition of glutamine synthetase and the disruption of nitrogen metabolism within the cell .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du glufosinate-d3 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la molécule de glufosinate. Ceci est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. La voie de synthèse spécifique et les conditions de réaction sont exclusives et peuvent varier en fonction du fabricant.
Méthodes de Production Industrielle : La production industrielle du glufosinate-d3 (chlorhydrate) implique une synthèse chimique à grande échelle dans des conditions contrôlées pour assurer une pureté et un rendement élevés. Le procédé comprend des étapes telles que les réactions d'échange de deutérium, la purification par chromatographie et la cristallisation pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le glufosinate-d3 (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir à nouveau en ses formes précurseurs.
Substitution : Les atomes de deutérium peuvent être remplacés par de l'hydrogène ou d'autres substituants dans des conditions spécifiques.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les conditions varient en fonction du substituant souhaité, mais impliquent souvent des catalyseurs et des solvants spécifiques.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés deutérés .
4. Applications de la Recherche Scientifique
Le glufosinate-d3 (chlorhydrate) a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification du glufosinate.
Biologie : Aide à étudier les voies métaboliques et les effets du glufosinate dans les plantes.
Médecine : Recherche sur ses effets potentiels et sa sécurité dans les applications médicales.
Industrie : Employé dans le développement et les tests d'herbicides et d'autres produits chimiques agricoles.
5. Mécanisme d'Action
Le glufosinate-d3 (chlorhydrate) exerce ses effets en inhibant la glutamine synthétase, une enzyme essentielle au métabolisme de l'azote dans les plantes. Cette inhibition entraîne l'accumulation d'ammoniac et d'espèces réactives de l'oxygène, provoquant une peroxydation des lipides et la mort cellulaire. Le processus est dépendant de la lumière, sans symptôme visuel ni formation d'espèces réactives de l'oxygène dans l'obscurité .
Composés Similaires :
Glyphosate : Un autre herbicide à large spectre qui inhibe une enzyme différente, la 5-énolpyruvylshikimate-3-phosphate synthase.
Bialaphos : Un herbicide similaire au glufosinate mais avec une structure moléculaire et un mode d'action différents.
Unicité : Le glufosinate-d3 (chlorhydrate) est unique en raison de sa forme deutérée, ce qui le rend particulièrement utile comme étalon interne en chimie analytique. Son mode d'action, impliquant l'inhibition de la glutamine synthétase et la production d'espèces réactives de l'oxygène, le distingue également des autres herbicides .
Comparaison Avec Des Composés Similaires
Glyphosate: Another broad-spectrum herbicide that inhibits a different enzyme, 5-enolpyruvylshikimate-3-phosphate synthase.
Bialaphos: A herbicide similar to glufosinate but with a different molecular structure and mode of action.
Uniqueness: Glufosinate-d3 (hydrochloride) is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. Its mode of action, involving the inhibition of glutamine synthetase and the production of reactive oxygen species, also sets it apart from other herbicides .
Propriétés
IUPAC Name |
2-amino-4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H/i1D3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZPTWOGXDBENT-NIIDSAIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])P(=O)(CCC(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClNO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


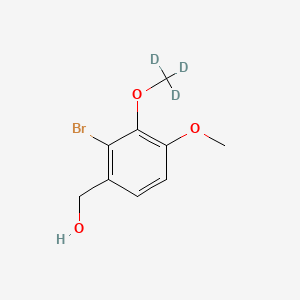
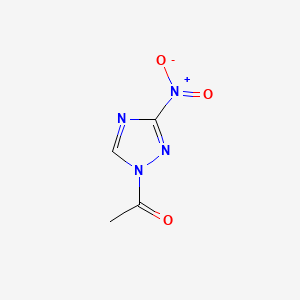
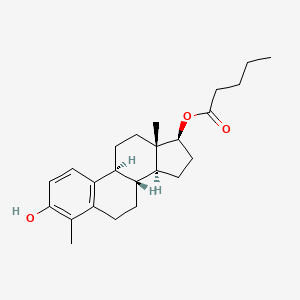
![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)
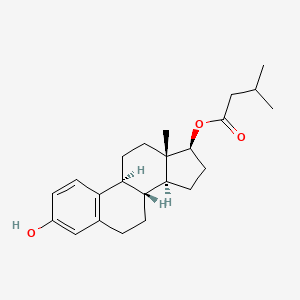
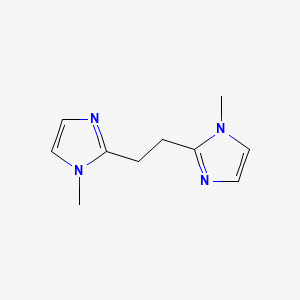

![2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4](/img/structure/B588961.png)
